molecular formula C9H12N4O3 B14744918 Pyridoxal semicarbazone CAS No. 781-66-8

Pyridoxal semicarbazone

Cat. No.: B14744918
CAS No.: 781-66-8
M. Wt: 224.22 g/mol
InChI Key: IGAITZANDFTCMJ-KGVSQERTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridoxal semicarbazone can be synthesized through a one-pot reaction involving pyridoxal and semicarbazide. The reaction typically takes place in methanol (MeOH) as the solvent. The structure of the product can be confirmed using techniques such as Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of pyridoxal with semicarbazide under controlled conditions to ensure high yield and purity. The process may involve optimization of reaction parameters such as temperature, solvent, and reagent ratios to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyridoxal semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones.

Scientific Research Applications

Pyridoxal semicarbazone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of donor atoms, which allows it to form stable complexes with various metal ions. This property makes it a versatile ligand for the synthesis of metal complexes with diverse applications in chemistry, biology, and medicine. Its ability to generate free radical species and interact with enzymes like Janus kinase further distinguishes it from similar compounds .

Properties

CAS No.

781-66-8

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea

InChI

InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+

InChI Key

IGAITZANDFTCMJ-KGVSQERTSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)N)CO

Origin of Product

United States

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